SOTS-1 (technical grade)

Biochemistry Oxidative Stress Method Development

SOTS-1 (technical grade) eliminates the variability of enzymatic superoxide generation, providing a reproducible, matrix-independent flux for quantitative redox biology. - Decomposes via predictable first-order kinetics (t₁/₂ = 4900 s at 37°C, pH 7.4) with a defined 40% superoxide yield. - Generates superoxide without confounding H₂O₂ or other reactive species, enabling clean metalloprotein and sensor calibration studies. - Sustained release over 1-2 hours supports chronic oxidative stress models without media changes.

Molecular Formula C16H14N2O6
Molecular Weight 330.29 g/mol
CAS No. 223507-96-8
Cat. No. B571043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSOTS-1 (technical grade)
CAS223507-96-8
SynonymsSuperoxide Thermal Source; Di-(4-Carboxybenzyl)Hyponitrite
Molecular FormulaC16H14N2O6
Molecular Weight330.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CON=NOCC2=CC=C(C=C2)C(=O)O)C(=O)O
InChIInChI=1S/C16H14N2O6/c19-15(20)13-5-1-11(2-6-13)9-23-17-18-24-10-12-3-7-14(8-4-12)16(21)22/h1-8H,9-10H2,(H,19,20)(H,21,22)
InChIKeyKNKCXZHPOIMNJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SOTS-1: Controlled Superoxide Generation for Research


SOTS-1 (technical grade), chemically known as di(4-carboxybenzyl)hyponitrite or bis(4-carboxybenzyl)hyponitrite, is a synthetic azo-compound specifically designed to serve as a thermal source of superoxide radical anion (O2•⁻) in aqueous solutions under physiological conditions [1][2]. Its controlled, first-order decomposition at 37°C and pH 7.4 yields a constant flux of superoxide, making it a unique tool for investigating oxidative stress, redox biology, and superoxide-driven biogeochemical processes .

Controlled superoxide flux via thermal decomposition
Predictable first-order kinetics at 37°C, pH 7.4
Clean, enzyme-free O₂•⁻ generation without confounding H₂O₂

Why Substitute SOTS-1? Experimental Control Risks


Unlike enzymatic or chemical superoxide sources (e.g., xanthine/xanthine oxidase, menadione, paraquat), SOTS-1's thermal decomposition follows predictable first-order kinetics, producing a sustained and reproducible superoxide flux without the confounding variables of enzyme activity fluctuations, co-substrate depletion, or off-target reactive species generation [1][2]. This controlled, non-enzymatic release profile is critical for quantitative studies of superoxide-driven processes, as it eliminates the need for continuous monitoring and adjustment, and provides a 'clean' source free from hydrogen peroxide or other reactive intermediates that can skew results [3].

Enzymatic sources (X/XO)
Variable flux, co-produces H₂O₂; chelator interference may attenuate O₂•⁻ signal
Chemical burst sources (KO₂)
Instantaneous, uncontrolled release; purity issues can confound calibration
Other azo thermal sources
May lack defined superoxide yield or matrix-independent kinetics; verify flux characteristics

SOTS-1 vs. Alternatives: Evidence-Based Selection


Defined Superoxide Yield vs. Enzymatic Fluctuations

SOTS-1 provides a clean chemical source of superoxide, unlike the xanthine/xanthine oxidase (X/XO) couple, which produces both superoxide and hydrogen peroxide simultaneously, and where the iron chelator required for detection can attenuate superoxide formation [1]. In direct comparison, SOTS-1 generates superoxide with a precisely defined 40 mol% yield from its decomposition, as confirmed by laser flash photolysis, while X/XO produces a burst of superoxide at a high, variable flux that complicates dose-response analysis [2].

Superoxide Yield & Purity
Head-to-head
40 mol% vs. variable
Supports defined superoxide exposure calculation; avoids H₂O₂ and chelator interference
Aqueous, pH 7.4, 37°C
Biochemistry Oxidative Stress Method Development

Sustained Release Kinetics vs. Burst Sources

SOTS-1 decomposes via a first-order process with a half-life of 4900 seconds (≈81.7 minutes) at 37°C and pH 7.4, providing a sustained superoxide flux that mimics chronic oxidative stress . In contrast, the X/XO system generates a short, high-flux burst, and other chemical sources like KO₂ produce an immediate, uncontrollable spike upon dissolution [1]. This kinetic control is essential for studies requiring prolonged superoxide exposure without replenishment.

Release Kinetics
Reported
t₁/₂ = 4900 s (81.7 min)
Supports multi-hour superoxide exposure without replenishment
First-order decay at 37°C, pH 7.4
Kinetics Oxidative Stress Superoxide Flux

Flux-Dependent Iron Release from Ferritin

Using SOTS-1 as a 'clean' superoxide source, Paul (2000) demonstrated that the efficiency of iron release from ferritin increases dramatically at low superoxide fluxes, reaching as high as 0.5 Fe per superoxide anion [1]. This finding, impossible with X/XO due to concurrent H₂O₂ production and chelator interference, highlights SOTS-1's unique ability to study flux-dependent processes. Treatment of ferritin with SOTS-1 for 16 hours released up to 130 Fe atoms per ferritin molecule, far exceeding surface-bound contamination [1].

Ferritin Iron Release
Head-to-head
0.5 Fe/O₂•⁻; 130 Fe/ferritin in 16 h
May support quantification of O₂•⁻-specific iron mobilization
In vitro, pH 7.4; avoids H₂O₂ interference
Iron Metabolism Ferritin Redox Biology

Calibration Reliability in Seawater Matrices

In seawater applications, SOTS-1 was identified as the 'best available O₂⁻ source' for calibrating concentrations and fluxes, due to its reliable first-order decay and defined 40 mol% yield, which are unaffected by seawater matrix components [1]. Alternative sources like KO₂ suffer from instantaneous, uncontrolled release and purity issues, while photochemical methods yield variable fluxes dependent on DOM composition and light intensity [1]. SOTS-1 enables accurate, reproducible calibration across diverse experimental setups.

Seawater Calibration
Class-level
Matrix-independent first-order kinetics
Reported as reliable calibration source for O₂•⁻ sensors in seawater
37°C, pH 8.1; applicable across diverse matrices
Marine Chemistry Biogeochemistry Analytical Methods

SOTS-1: Key Research and Industrial Applications


Chronic Oxidative Stress Modeling

SOTS-1's sustained superoxide release over 1-2 hours (t₁/₂ = 4900 s) enables the simulation of chronic, low-level oxidative stress relevant to aging, neurodegeneration, and metabolic disorders [1]. Unlike burst sources that trigger acute responses, SOTS-1 provides a physiologically relevant flux that can be maintained without media changes, facilitating long-term gene expression and signaling studies.

Metalloprotein Damage Quantification

Because SOTS-1 generates superoxide without co-producing hydrogen peroxide or other reactive species, it is the preferred tool for isolating superoxide-specific damage to iron-sulfur clusters, ferritin, and other metalloproteins [1]. Its defined 40% yield allows researchers to calculate precise superoxide:protein ratios, essential for kinetic modeling of oxidative inactivation pathways.

Superoxide Detection Calibration

SOTS-1's robust, matrix-independent decomposition kinetics make it the gold standard for calibrating superoxide sensors and assays in challenging environments like seawater, biological fluids, and cell lysates [1]. Its defined flux and yield provide a traceable reference point for method validation and inter-laboratory comparisons.

Controlled Peroxynitrite Formation Studies

SOTS-1 can be paired with NONOates (e.g., spermine NONOate) to generate superoxide and nitric oxide at precisely matched rates (half-lives of 80 min at 37°C, pH 7.5), enabling controlled investigation of peroxynitrite formation and nitrosative stress without the need for complex mixing devices [1].

Application
Selection Property
Validation Focus
Chronic oxidative stress studies
Sustained, controlled superoxide flux
Long-term gene expression & signaling assays
Metalloprotein damage assays
Clean O₂•⁻ generation without H₂O₂
O₂•⁻:protein stoichiometry and kinetic modeling
Sensor & assay calibration
Reproducible, matrix-independent decay
Inter-laboratory method validation & traceability
Peroxynitrite research
Matched-release kinetics with NO donors
Nitrosative stress studies without mixing devices

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